2,4-Dimethylthiosemicarbazide
Overview
Description
2,4-Dimethylthiosemicarbazide is an organic compound with the molecular formula C₃H₉N₃S. It is a derivative of thiosemicarbazide, characterized by the presence of two methyl groups attached to the nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
2,4-Dimethylthiosemicarbazide is a derivative of thiosemicarbazide . Thiosemicarbazides are known to be used as ligands for transition metals . .
Mode of Action
Thiosemicarbazides, in general, are known to interact with transition metals, forming complexes .
Biochemical Pathways
Thiosemicarbazides are precursors to thiosemicarbazones and are involved in the synthesis of heterocycles .
Pharmacokinetics
It’s worth noting that pharmacokinetic-pharmacodynamic (pk-pd) modeling is a crucial component of drug discovery and development, providing a mathematical approach to study these properties .
Result of Action
Thiosemicarbazides have been garnering attention due to their expansive range of biological activities, encompassing antimicrobial, anti-inflammatory, and anticancer properties .
Action Environment
It’s known that environmental and lifestyle factors can significantly impact the effectiveness of many compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dimethylthiosemicarbazide can be synthesized through the reaction of methyl isothiocyanate with methylhydrazine . The reaction typically involves the following steps:
- Methyl isothiocyanate is reacted with methylhydrazine in an appropriate solvent, such as ethanol or methanol.
- The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
- The resulting this compound is then purified through recrystallization or other suitable purification techniques.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the use of continuous flow reactors or other advanced techniques may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethylthiosemicarbazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding thiosemicarbazones.
Substitution: It can participate in substitution reactions, where the methyl groups or other functional groups are replaced by different substituents.
Condensation: It can undergo condensation reactions with aldehydes and ketones to form thiosemicarbazones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Reagents like halogens or alkylating agents are typically employed.
Condensation: Aldehydes or ketones are used as reactants, often in the presence of an acid catalyst.
Major Products Formed:
Oxidation: Thiosemicarbazones.
Substitution: Various substituted thiosemicarbazides.
Condensation: Thiosemicarbazones with different aldehyde or ketone derivatives.
Scientific Research Applications
2,4-Dimethylthiosemicarbazide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Industry: It is used in the synthesis of various industrial chemicals and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Thiosemicarbazide: The parent compound, which lacks the methyl groups.
4-Methyl-3-thiosemicarbazide: A similar compound with one methyl group.
1,2,4-Triazole-3-thione: A derivative with a triazole ring.
Comparison: 2,4-Dimethylthiosemicarbazide is unique due to the presence of two methyl groups, which can influence its reactivity and biological activity. Compared to thiosemicarbazide, it may exhibit different binding affinities and selectivities for molecular targets. The additional methyl groups can also affect its solubility and stability, making it a valuable compound for specific applications .
Properties
IUPAC Name |
1-amino-1,3-dimethylthiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3S/c1-5-3(7)6(2)4/h4H2,1-2H3,(H,5,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHMHSRNWIBAEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)N(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70216398 | |
Record name | 2,4-Dimethylthiosemicarbazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70216398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6621-75-6 | |
Record name | N,1-Dimethylhydrazinecarbothioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6621-75-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dimethylthiosemicarbazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006621756 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6621-75-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56286 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Dimethylthiosemicarbazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70216398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dimethylthiosemicarbazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.883 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the typical reactivity of 2,4-Dimethylthiosemicarbazide with ketones?
A1: this compound exhibits interesting reactivity with ketones, often leading to cyclization reactions. For instance, reactions with α-halo ketones result in the formation of hexahydro-1,3-dimethyl-8a-aryl[1,2,4]triazolo[1,5-a]pyridine-2(3H)-thiones. [] This highlights the versatility of this compound in constructing diverse heterocyclic systems.
Q2: How does the substitution pattern on the thiosemicarbazide impact the reaction outcome with ketones?
A2: Interestingly, the substitution pattern on the thiosemicarbazide can significantly influence the reaction products with ketones. While this compound reacts with 5-halovalerophenones to yield hexahydro-1,3-dimethyl-8a-aryl[1,2,4]triazolo[1,5-a]pyridine-2(3H)-thiones, utilizing 4-substituted thiosemicarbazides instead leads to the formation of 3-aryl-4,5,6,7-tetrahydro-1H-1,2-diazepine-1-carbothioamides. [] This difference in reactivity highlights the importance of substituent effects in directing the reaction pathway.
Q3: Are there any examples of using this compound in the synthesis of pharmaceutically relevant compounds?
A4: Yes, this compound plays a key role in the synthesis of 5-(3-fluorophenyl)-2,4-dihydro-2,4-dimethyl-3H-1,2,4-triazole-3-thione, a compound with potential pharmaceutical applications. [] The synthesis involves a one-pot reaction with 3-fluorobenzoyl chloride, proceeding through a benzamide intermediate. This highlights the utility of this compound in constructing complex heterocyclic systems relevant to drug discovery.
Q4: Have any kinetic studies been performed on reactions involving this compound?
A5: Yes, kinetic studies have been conducted on the reaction between this compound and 3-fluorobenzoyl chloride. [] This reaction proceeds through a hybrid consecutive and parallel pathway, ultimately yielding 5-(3-fluorophenyl)-2,4-dihydro-2,4-dimethyl-3H-1,2,4-triazole-3-thione. Understanding the kinetics of this reaction is crucial for optimizing reaction conditions and scaling up the synthesis for potential pharmaceutical applications.
Q5: Can this compound be used in the synthesis of heterocycles beyond triazoles?
A6: Yes, this compound is a versatile reagent in heterocyclic chemistry. For example, it has been employed in an improved method for synthesizing 5-aryl-3-methyl-2-methylimino-1,3,4-oxadiazoles. [] This method involves a mercuric oxide-induced cyclization of 1-aroyl-2,4-dimethylthiosemicarbazides, highlighting the compound's utility in constructing diverse heterocyclic scaffolds.
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